tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from commercially available starting materials.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl group, typically through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two fluorine atoms and a hydroxymethyl group on the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
GBFXSKJJISVIRA-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO |
Origin of Product |
United States |
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